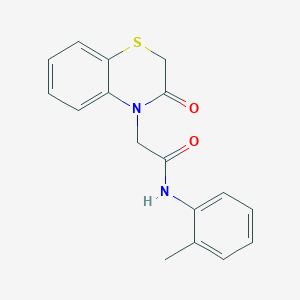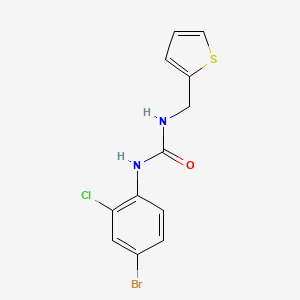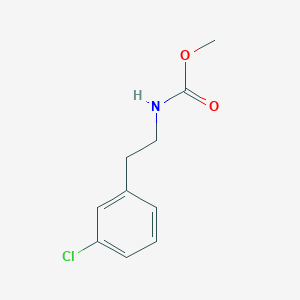![molecular formula C15H14N4O3S B5741513 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5741513.png)
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrobenzamide core, substituted with a methyl group and a carbamothioyl group linked to a methylpyridine ring. Its structural complexity allows it to participate in diverse chemical reactions and exhibit various biological activities.
Vorbereitungsmethoden
The synthesis of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction conditions often include the use of potassium thiocyanate as a reagent, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Medicine: It has potential therapeutic applications, including antibacterial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzamide derivatives and thiourea-containing molecules. For example:
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound shares a similar structure but with different substituents on the benzamide core.
N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzamide core.
The uniqueness of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-5-3-8-13(16-9)17-15(23)18-14(20)11-6-4-7-12(10(11)2)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAONIKPJUGOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5741465.png)



![1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE](/img/structure/B5741505.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B5741544.png)

![ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B5741551.png)

